

1-Boc-5-Cyano-3-hydroxymethylindole structure elucidation

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An In-depth Technical Guide on the Structure Elucidation of **1-Boc-5-cyano-3-hydroxymethylindole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **1-Boc-5-cyano-3-hydroxymethylindole**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the fundamental properties, detailed analytical data, and a logical workflow for the characterization of this molecule.

Introduction

1-Boc-5-cyano-3-hydroxymethylindole, with the CAS Number 914349-11-4, is a protected indole derivative. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile building block in medicinal chemistry. The presence of the cyano and hydroxymethyl functionalities at the C5 and C3 positions, respectively, offers strategic points for further chemical modifications in the development of novel therapeutics, particularly serotonin receptor modulators.

Molecular Structure and Properties

The fundamental properties of **1-Boc-5-cyano-3-hydroxymethylindole** are summarized in the table below.



Property	Value
Chemical Name	tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole- 1-carboxylate
CAS Number	914349-11-4
Molecular Formula	C15H16N2O3
Molecular Weight	272.30 g/mol
Canonical SMILES	C1=CC2=C(C=C1C#N)C(=CN2C(=O)OC(C) (C)C)CO
Physical Appearance	Typically a white to off-white solid

Spectroscopic Data for Structural Elucidation

The structural confirmation of **1-Boc-5-cyano-3-hydroxymethylindole** relies on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are pivotal for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

Table of Predicted ¹H NMR Spectral Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 8.10	S	1H	H-4
~ 7.85	S	1H	H-2
~ 7.60	d	1H	H-6
~ 7.50	d	1H	H-7
~ 4.80	S	2H	-CH₂OH
~ 1.65	S	9H	-C(CH ₃) ₃ (Вос)

Table of Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~ 150.0	Carbonyl C=O (Boc)
~ 138.0	C-7a
~ 130.0	C-3a
~ 128.0	C-6
~ 127.0	C-4
~ 125.0	C-2
~ 120.0	Cyano C≡N
~ 116.0	C-7
~ 105.0	C-5
~ 84.0	Quaternary C (Boc)
~ 58.0	-CH₂OH
~ 28.0	-C(CH ₃) ₃ (Boc)

Infrared (IR) Spectroscopy



IR spectroscopy helps in identifying the key functional groups present in the molecule.

Table of Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 - 3200	O-H stretch (hydroxymethyl)
2980 - 2930	C-H stretch (aliphatic, Boc group)
~2220	C≡N stretch (cyano)
~1725	C=O stretch (Boc carbonyl)
1450 - 1350	C-H bend (Boc group)
1250 - 1150	C-O stretch (Boc ester)
~1050	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table of Expected Mass Spectrometry Data

m/z Value	Assignment
272.12	[M] ⁺ (Molecular Ion)
216.09	[M - C ₄ H ₈ O] ⁺ (Loss of isobutylene from Boc)
199.09	[M - C ₄ H ₉ O ₂] ⁺ (Loss of Boc group)
171.06	[M - C ₅ H ₉ O ₂ - CO] ⁺ (Further fragmentation)

Experimental Workflow for Structure Elucidation

The logical flow for confirming the structure of a synthesized batch of **1-Boc-5-cyano-3-hydroxymethylindole** is depicted below.



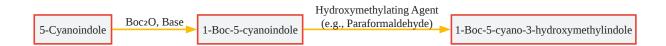


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Caption: Experimental workflow for the synthesis and structural confirmation.

Synthesis Pathway Overview

A plausible synthetic route to **1-Boc-5-cyano-3-hydroxymethylindole** starts from 5-cyanoindole. The synthesis involves two key steps: Boc protection of the indole nitrogen followed by hydroxymethylation at the C3 position.



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Caption: A potential synthetic pathway.

Detailed Experimental Protocols

While a specific literature-reported protocol for this exact compound is not readily available, a general procedure based on standard organic synthesis methodologies is provided below.

Synthesis of tert-butyl 5-cyano-1H-indole-1-carboxylate

- To a solution of 5-cyanoindole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
- The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise.
- The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.



- Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford tert-butyl 5-cyano-1H-indole-1-carboxylate.

Synthesis of 1-Boc-5-cyano-3-hydroxymethylindole

- To a solution of tert-butyl 5-cyano-1H-indole-1-carboxylate (1.0 eq) in an appropriate solvent (e.g., acetic acid or a mixture of ethers) is added a hydroxymethylating agent such as paraformaldehyde (excess).
- The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) and monitored by TLC.
- Once the reaction is complete, the mixture is worked up by neutralizing the acid (if used) and extracting the product with a suitable organic solvent.
- The organic phase is washed, dried, and concentrated.
- The final product, 1-Boc-5-cyano-3-hydroxymethylindole, is purified by recrystallization or column chromatography.

Conclusion

The structural elucidation of **1-Boc-5-cyano-3-hydroxymethylindole** is a systematic process involving the combined application of high-resolution spectroscopic techniques. The data presented in this guide provide a benchmark for researchers and scientists to confirm the identity and purity of this important synthetic intermediate, thereby facilitating its application in drug discovery and development programs.

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